2-Methyl-5-nitroaniline hydrate
Overview
Description
2-Methyl-5-nitroaniline hydrate is a chemical compound with the linear formula CH3C6H3(NO2)NH2 · xH2O . It is also known as Fast Scarlet G base . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .
Synthesis Analysis
This compound can be synthesized by the nitration of 2-methylaniline with a mixture of nitric acid and sulfuric acid. This reaction can be carried out under different conditions, including temperature, time, and acid concentration, to obtain a higher yield.Molecular Structure Analysis
The molecular weight of this compound is 152.15 (anhydrous basis) . The SMILES string representation is O.Cc1ccc (cc1N) [N+] ( [O-])=O . The electron charge distribution of 2-methyl-5-nitroaniline has been investigated from high-resolution single crystal X-ray data and ab initio calculations .Chemical Reactions Analysis
2-Methyl-5-nitroaniline may be used as an analytical reference standard for the surfactant-mediated transformations (−254nm) of 2,4-dinitrotoluene .Physical and Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of around 96 °C (dec.) (lit.) . It is soluble in water, ethanol, and chloroform but is insoluble in benzene and ether.Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-5-nitroaniline hydrate, also known as Fast Scarlet G base , is a compound that has been used in the chemical industry It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive biochemical and molecular biology experiments.
Mode of Action
It is known that nitroanilines, in general, can undergo various chemical transformations, including reductive transformations . These transformations can lead to a variety of products, including amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . The exact interactions of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that nitroanilines can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
It is known that nitroanilines can undergo various chemical transformations, potentially leading to a variety of products These products could potentially have various effects at the molecular and cellular levels
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the chemical reactions that this compound undergoes . .
Biochemical Analysis
Cellular Effects
For instance, some nitroanilines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methyl-5-nitroaniline;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWBNDIWBWVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583640 | |
Record name | 2-Methyl-5-nitroaniline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304851-86-3 | |
Record name | 2-Methyl-5-nitroaniline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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